2,11-Dioxadispiro[2.1.55.33]tridecane
Description
2,11-Dioxadispiro[2.1.55.33]tridecane is a complex spirocyclic compound characterized by two oxygen atoms (dioxa) and two spiro junctions connecting three- and five-membered rings within a tridecane framework. Its unique architecture confers rigidity and stereochemical complexity, making it of interest in materials science and pharmaceutical research.
Properties
IUPAC Name |
2,11-dioxadispiro[2.1.55.33]tridecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-4-10(5-3-1)8-11(9-13-11)6-7-12-10/h1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGGXNQTMKEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3(CCO2)CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2,11-Dioxadispiro[2.1.55.33]tridecane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,11-Dioxadispiro[2.1.55.33]tridecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of spirocyclic compounds with biological systems.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2,11-Dioxadispiro[2.1.55.33]tridecane exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially leading to biological activity. detailed studies on its mechanism of action are limited.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(a) 4,2,5,8,11,14,17,20,27,34,41,46-Undecaoxahexacyclo[7.3.1.2,5,8,11,14,17,20,27,34,41,46]tridecane
- Molecular Formula : C₃₅H₄₉O₁₀
- Key Features : A macrocyclic dispiroether with multiple oxygen atoms and fused rings. Shares the spirocyclic and oxygen-rich nature of the target compound but differs in ring sizes and substitution patterns.
(b) 1-{7,10-Dioxadispiro[2.2.4⁶.2³]dodecan-1-yl}methanamine Hydrochloride
- Molecular Formula: Not explicitly stated, but structural notation indicates smaller spiro rings (2.2.4⁶.2³) compared to the target compound.
- Key Features : Contains a dioxadispiro core but incorporates an amine hydrochloride functional group, enhancing solubility and reactivity.
(c) 13-Oxabicyclo[10.1.0]tridecane
- Molecular Formula : C₁₂H₂₂O
- Key Features : A bicyclic ether with a single oxygen bridge. Lacks spiro junctions but shares the tridecane backbone and oxygenated structure.
- Applications : Studied for interactions with biological targets (e.g., EGFR in cancer research) due to its ability to bind hydrophobic pockets .
Physicochemical Properties
- Volatility : Linear tridecane (C₁₃H₂₈) is highly volatile, as evidenced by its role as a VOC in insect secretions and tuberculosis biomarkers . In contrast, 2,11-Dioxadispiro[...]tridecane’s complex structure likely reduces volatility, enhancing stability for solid-state applications.
- Solubility: The amine hydrochloride derivative () exhibits improved aqueous solubility compared to non-polar analogs like n-tridecane .
- Thermal Stability : Macrocyclic dispiroethers () show high melting points (>200°C) due to rigid structures, suggesting similar stability for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
